molecular formula C13H18N2O B13004631 Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol

Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol

Cat. No.: B13004631
M. Wt: 218.29 g/mol
InChI Key: ORVCXKSVENNEFN-QYJAPNMZSA-N
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Description

Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a cyclopentapyrrole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol typically involves multi-step organic reactions. One common approach might include:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Cyclization to form the cyclopentapyrrole moiety: This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Final coupling and reduction steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce any double bonds or other reactive sites within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and triggering specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol: shares similarities with other pyridine-containing compounds and cyclopentapyrrole derivatives.

    Unique Features: Its unique stereochemistry and specific functional groups distinguish it from other similar compounds.

List of Similar Compounds

  • Pyridine derivatives
  • Cyclopentapyrrole derivatives
  • Other heterocyclic compounds with similar structures

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3aR,6aS)-5-(pyridin-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol

InChI

InChI=1S/C13H18N2O/c16-13(7-12-3-1-2-4-15-12)5-10-8-14-9-11(10)6-13/h1-4,10-11,14,16H,5-9H2/t10-,11+,13?

InChI Key

ORVCXKSVENNEFN-QYJAPNMZSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1(CC3=CC=CC=N3)O

Canonical SMILES

C1C2CNCC2CC1(CC3=CC=CC=N3)O

Origin of Product

United States

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